molecular formula C7H13NO3 B2825282 [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol CAS No. 1821519-34-9

[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol

Cat. No.: B2825282
CAS No.: 1821519-34-9
M. Wt: 159.185
InChI Key: JXSHAUHCKJCDDM-ZCFIWIBFSA-N
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Description

[(8R)-1,4-Dioxa-7-azaspiro[44]nonan-8-yl]methanol is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the spirocyclic ring or the methanol group.

    Substitution: The hydrogen atoms on the methanol group or the spirocyclic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The presence of oxygen and nitrogen atoms in the ring system can also facilitate hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol can be compared with other spirocyclic compounds such as:

    Spiro[4.5]decane: Lacks the oxygen and nitrogen atoms, making it less versatile in terms of hydrogen bonding and interactions.

    Spiro[4.4]nonane: Similar ring size but lacks the functional groups present in this compound.

    Spiro[4.3]heptane: Smaller ring size and different chemical properties.

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which enhance its potential for various applications.

Properties

IUPAC Name

[(8R)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-4-6-3-7(5-8-6)10-1-2-11-7/h6,8-9H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHAUHCKJCDDM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@@H](NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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